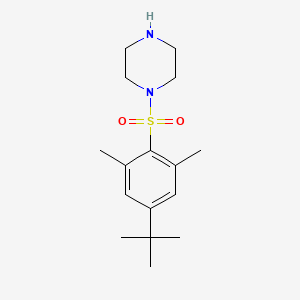

1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18/h10-11,17H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUAPVVBCSBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171901 | |

| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790247-44-8 | |

| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790247-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents like dichloromethane, ethanol.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the sulfonyl group.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine serves as an important building block in organic synthesis. Its sulfonyl group enhances electrophilic character, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

2. Biological Studies:

This compound is utilized as an organic buffer in biological and biochemical applications. It helps maintain pH levels in experimental setups, which is crucial for enzyme activity and stability during biochemical assays .

3. Medicinal Chemistry:

Research indicates that derivatives of this compound may possess bioactive properties. Studies have explored its potential as a therapeutic agent for various conditions, including its role in modulating enzyme activity and receptor interactions .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential applications in drug development for metabolic disorders.

Case Study 2: Anticancer Activity

Another investigation examined the anticancer properties of this compound's derivatives. The study revealed that certain modifications to the piperazine structure enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with biological receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are broadly classified into benzylpiperazines, phenylpiperazines, and sulfonylpiperazines . Key comparisons include:

Sulfonylpiperazines

- 1-(Phenylsulfonyl)piperazine derivatives : These compounds exhibit inhibitory activity against enzymes like BACE1 (β-secretase 1), with IC₅₀ values in the millimolar range. The sulfonyl group enhances hydrogen bonding and electrostatic interactions .

- Fluoroquinolones with piperazine moieties: The piperazine ring in drugs like ciprofloxacin undergoes oxidative degradation at the MnO₂ interface, primarily via dealkylation and hydroxylation. Bulky substituents (e.g., tert-butyl) in 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine may reduce oxidative susceptibility compared to smaller groups like methyl or chlorine .

Benzyl- and Phenylpiperazines

- 1-(3-Chlorophenyl)piperazine (mCPP): A serotonin receptor agonist (5-HT₁B/₁C) with locomotor-suppressant effects (ED₅₀ = 0.2–0.8 mg/kg). Chlorine substituents enhance receptor affinity but reduce antioxidant capacity in phenoxyethyl-piperazines .

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Displays 65-fold selectivity for 5-HT₁B receptors over 5-HT₁A, highlighting the role of electron-withdrawing groups in subtype specificity .

Physicochemical and Metabolic Properties

- pKa and Solubility: Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl) exhibit reduced basicity (pKa ~7–9), enhancing solubility at physiological pH compared to non-sulfonylated analogs (pKa ~9–11) .

- Oxidative Stability: Piperazine rings with tert-butyl groups resist MnO₂-mediated degradation better than fluoroquinolones, which degrade via piperazine dealkylation .

Biological Activity

The compound 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine (CAS No. 790247-44-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a sulfonyl group derived from a tert-butyl and dimethylbenzene moiety. Its molecular formula is C14H22N2O2S, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2O2S |

| Molecular Weight | 282.40 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group can engage in hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma.

Therapeutic Potential

This compound has been investigated for several therapeutic applications:

- Antimicrobial Activity : Similar sulfonamide compounds have shown efficacy against bacterial infections by inhibiting folate synthesis.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release.

- Anticancer Properties : Initial studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Case Studies

Table 2: Summary of Biological Activities

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine?

Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate reaction rates but may degrade heat-sensitive intermediates.

- Solvent choice : Polar aprotic solvents like DMF or DCM enhance solubility of sulfonyl chloride intermediates and stabilize reactive species .

- Inert atmosphere : Reactions under nitrogen or argon prevent oxidation of sulfur-containing intermediates .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity (>95%) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., tert-butyl and methyl groups) and piperazine ring conformation .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities and reveals steric interactions between bulky substituents (e.g., tert-butyl) .

Q. How is the preliminary biological activity of this compound assessed in pharmacological studies?

Initial screening involves:

- In vitro assays : Enzyme inhibition (e.g., tubulin polymerization) or receptor binding studies (e.g., serotonin receptors) to determine IC50 values .

- In vivo models : Infiltration anesthesia or anti-inflammatory pain models (e.g., carrageenan-induced edema) to measure efficacy duration and toxicity thresholds .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., reduced activity vs. lower toxicity) be resolved?

Strategies include:

- Dose-response profiling : Identify non-linear relationships between concentration and effect (e.g., beta-cyclodextran-modified derivatives show reduced bioavailability but improved safety) .

- Metabolic stability assays : Liver microsome studies assess whether reduced activity stems from rapid metabolic clearance .

- Comparative SAR analysis : Evaluate substituent effects (e.g., sulfonyl vs. acetyl groups) across derivatives to isolate structural contributors to toxicity .

Q. What computational approaches are used to elucidate the mechanism of action?

- Molecular docking : Predict binding modes to biological targets (e.g., tubulin or PLpro protease) using software like AutoDock or Schrödinger .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time (e.g., salt bridge formation between piperazine and E167 residue in PLpro) .

- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

- Systematic substitution : Introduce electron-withdrawing groups (e.g., fluoro or sulfonyl) at the benzene ring to improve binding affinity .

- Piperazine ring modification : Bridged or N-alkylated piperazines alter conformational flexibility, impacting target selectivity .

- QSAR modeling : Use physicochemical descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties and optimize bioavailability .

Q. What methodologies address challenges in resolving crystal structures of piperazine inclusion complexes?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in supramolecular complexes .

- Thermogravimetric analysis (TGA) : Determines thermal stability of inclusion complexes and identifies decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.